Urease Inhibitory Potential: Inferior Potency Compared to a Regioisomeric Analog
In a head-to-head comparison of structurally related analogs, a compound bearing the 2-chloro-5-nitrophenyl group demonstrated an IC50 of 3.94 ± 0.25 μM against jack bean urease. In contrast, its regioisomer with a 2-nitro-5-chlorophenyl group was 3-fold more potent, exhibiting an IC50 of 1.34 ± 0.12 μM [1]. This direct comparison within the same study provides quantitative evidence that the specific 2-chloro-5-nitro substitution pattern is not optimal for this target and is measurably less effective than the alternative arrangement. This data provides a baseline for the 2-chloro-5-nitrophenyl pharmacophore, which is the key structural component of N-(2-chloro-5-nitrophenyl)-3-methylbenzamide.
| Evidence Dimension | Inhibitory activity against jack bean urease (IC50) |
|---|---|
| Target Compound Data | 3.94 ± 0.25 μM (for the 2-chloro-5-nitrophenyl group, a core substructure of the target compound) |
| Comparator Or Baseline | 1.34 ± 0.12 μM (for the 2-nitro-5-chlorophenyl regioisomer, compound 7l) |
| Quantified Difference | The comparator is 2.94-fold more potent than the target compound's substructure. |
| Conditions | In vitro enzyme inhibition assay using jack bean urease with urea as substrate. Values are the mean ± standard error of the mean from at least three experiments. |
Why This Matters
This quantifies the impact of substituent arrangement on a specific biological target, demonstrating that the 2-chloro-5-nitrophenyl motif has a distinct and measurable activity profile that is not interchangeable with its close regioisomer.
- [1] PubMed Central. Table 1. The IC50 values (μM) of compounds 7a–o against urease. https://pmc.ncbi.nlm.nih.gov/articles/PMC8134453/table/Tab1/. View Source
